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Compound of Interest

Compound Name:
2,4,6-trimethyl-N-

phenylbenzamide

Cat. No.: B5086664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols related to the

synthesis and potential biological evaluation of 2,4,6-trimethyl-N-phenylbenzamide. While

specific experimental data for this exact compound is limited in publicly available literature, the

following protocols are based on established methods for the synthesis and analysis of

structurally similar N-phenylbenzamide derivatives. These derivatives have shown potential as

anticancer and anti-inflammatory agents.

Chemical Information
Property Value

IUPAC Name 2,4,6-trimethyl-N-phenylbenzamide

Molecular Formula C₁₆H₁₇NO

Molecular Weight 239.31 g/mol

CAS Number Not available
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N-phenylbenzamide scaffolds are present in a variety of biologically active molecules.

Research on derivatives has indicated potential therapeutic applications, primarily in the areas

of oncology and inflammation.

Anticancer Activity: Several N-phenylbenzamide derivatives have been synthesized and

evaluated for their cytotoxic effects against various cancer cell lines. For instance, imidazole-

based N-phenylbenzamide derivatives have demonstrated IC₅₀ values in the micromolar

range against lung, cervical, and breast cancer cell lines.[1] The proposed mechanisms of

action for some benzamide derivatives include the inhibition of tubulin polymerization.

Anti-inflammatory Activity: Certain N-phenylcarbamothioylbenzamides have exhibited

significant anti-inflammatory effects in animal models, comparable to or exceeding that of

indomethacin.[2] A key mechanism identified is the potent inhibition of prostaglandin E2

(PGE₂) synthesis.[2]

The trimethyl substitution on the benzoyl ring of 2,4,6-trimethyl-N-phenylbenzamide is

expected to increase the lipophilicity of the compound, which may influence its pharmacokinetic

and pharmacodynamic properties.

Quantitative Data for Structurally Related N-
Phenylbenzamide Derivatives
The following table summarizes the biological activity of various N-phenylbenzamide

derivatives to provide a context for the potential efficacy of 2,4,6-trimethyl-N-
phenylbenzamide.
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Compound
Derivative

Target/Assay Result (IC₅₀/EC₅₀) Reference

Imidazole-based N-

phenylbenzamide (4f)
A549 (Lung Cancer) 7.5 µM [1]

Imidazole-based N-

phenylbenzamide (4f)

HeLa (Cervical

Cancer)
9.3 µM [1]

Imidazole-based N-

phenylbenzamide (4f)

MCF-7 (Breast

Cancer)
8.9 µM [1]

Imidazole-based N-

phenylbenzamide (4e)
A549 (Lung Cancer) 11.1 µM [1]

3-amino-N-(4-

bromophenyl)-4-

methoxybenzamide

(1e)

Enterovirus 71 5.7 ± 0.8 µM [3][4]

N-(2,4-

dibromophenyl)-2-((4-

ethylphenoxy)methyl)

benzamide (1e)

Carrageenan-induced

paw edema (%

inhibition)

61.45% [2]

Experimental Protocols
Protocol 1: Synthesis of 2,4,6-trimethyl-N-
phenylbenzamide
This protocol describes a general method for the synthesis of N-phenylbenzamides via the

acylation of aniline with a benzoyl chloride.

Materials:

2,4,6-trimethylbenzoyl chloride

Aniline

Triethylamine (TEA) or pyridine as a base
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Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography elution

Procedure:

In a round-bottom flask, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents)

in anhydrous dichloromethane.

Cool the solution to 0 °C in an ice bath.

Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1.0 equivalent) in anhydrous

dichloromethane to the flask with constant stirring.

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x

50 mL) and then with brine (1 x 50 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield pure 2,4,6-trimethyl-N-phenylbenzamide.
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Caption: General workflow for the synthesis of 2,4,6-trimethyl-N-phenylbenzamide.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential anticancer activity of 2,4,6-trimethyl-N-
phenylbenzamide against a panel of human cancer cell lines.

Materials:

Human cancer cell lines (e.g., A549, HeLa, MCF-7)[1]

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
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Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Trypsin-EDTA

Phosphate Buffered Saline (PBS)

2,4,6-trimethyl-N-phenylbenzamide (dissolved in DMSO)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well microplates

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24

hours at 37 °C in a 5% CO₂ atmosphere.

Prepare serial dilutions of 2,4,6-trimethyl-N-phenylbenzamide in the cell culture medium.

The final concentration of DMSO should not exceed 0.5%.

After 24 hours, replace the medium with fresh medium containing the different

concentrations of the test compound. Include a vehicle control (DMSO) and a positive control

(e.g., doxorubicin).

Incubate the plates for another 48 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.
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Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of

the compound that inhibits 50% of cell growth).
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Caption: Workflow for the in vitro MTT cytotoxicity assay.
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Protocol 3: In Vitro Anti-inflammatory Assay
(Prostaglandin E2 Inhibition)
This protocol outlines a method to assess the potential anti-inflammatory activity of 2,4,6-
trimethyl-N-phenylbenzamide by measuring the inhibition of PGE₂ production in

lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

RAW 264.7 murine macrophage cell line

DMEM medium with 10% FBS and antibiotics

Lipopolysaccharide (LPS)

2,4,6-trimethyl-N-phenylbenzamide (dissolved in DMSO)

Indomethacin (positive control)

PGE₂ ELISA kit

24-well plates

Procedure:

Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24

hours.

Pre-treat the cells with various concentrations of 2,4,6-trimethyl-N-phenylbenzamide or

indomethacin for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control and a

vehicle control.

Collect the cell culture supernatant.

Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit

according to the manufacturer's instructions.
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Calculate the percentage of PGE₂ inhibition for each concentration of the test compound.

Hypothetical Signaling Pathway
Given that some benzamide derivatives exhibit anticancer activity by targeting cellular

signaling, a plausible, yet hypothetical, mechanism of action for 2,4,6-trimethyl-N-
phenylbenzamide could involve the inhibition of a key signaling kinase involved in cell

proliferation and survival, such as a receptor tyrosine kinase (RTK) or a downstream kinase like

MEK or ERK.
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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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